molecular formula C15H11NO4 B12469111 4-((1,3-Benzodioxol-5-ylmethylene)amino)benzoic acid CAS No. 71937-10-5

4-((1,3-Benzodioxol-5-ylmethylene)amino)benzoic acid

Cat. No.: B12469111
CAS No.: 71937-10-5
M. Wt: 269.25 g/mol
InChI Key: OKGVQSBODARQNC-UHFFFAOYSA-N
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Description

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]benzoic acid is an organic compound that features a benzodioxole moiety linked to a benzoic acid derivative through an imine (Schiff base) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]benzoic acid typically involves the condensation reaction between 2H-1,3-benzodioxole-5-carbaldehyde and 4-aminobenzoic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, often in the presence of an acid catalyst like hydrochloric acid or acetic acid to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole or benzoic acid rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: A precursor in the synthesis of the target compound.

    2H-1,3-benzodioxole-5-carbaldehyde: Another precursor used in the synthesis.

    Benzamides: Structurally related compounds with similar applications in medicinal chemistry.

Uniqueness

4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]benzoic acid is unique due to the presence of both the benzodioxole and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

CAS No.

71937-10-5

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C15H11NO4/c17-15(18)11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)20-9-19-13/h1-8H,9H2,(H,17,18)

InChI Key

OKGVQSBODARQNC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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